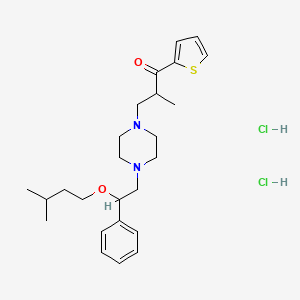
Diazido(oxo)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazido(oxo)phosphanium is a compound of significant interest in the field of chemistry due to its unique structure and reactivity It contains two azido groups and an oxo group attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diazido(oxo)phosphanium typically involves the reaction of phosphorus trichloride with sodium azide in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
PCl3+3NaN3+Oxidizing Agent→this compound+By-products
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: Diazido(oxo)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state phosphorus compounds.
Substitution: The azido groups can be substituted with other nucleophiles, leading to the formation of different phosphorus-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.
Scientific Research Applications
Diazido(oxo)phosphanium has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various phosphorus-containing compounds.
Biology: The compound is employed in the study of biological systems, particularly in the labeling and tracking of biomolecules.
Medicine: this compound derivatives are explored for their potential use in drug development and as therapeutic agents.
Industry: The compound finds applications in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of diazido(oxo)phosphanium involves the interaction of its azido groups with target molecules. Upon activation, the azido groups can release nitrogen gas, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, thereby exerting their effects. The specific pathways involved depend on the context of the application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Diazido(oxo)phosphanium can be compared with other similar compounds, such as diazido platinum(IV) complexes and other diazo compounds. These compounds share some reactivity patterns but differ in their specific applications and mechanisms of action. For example:
Diazido platinum(IV) complexes: Used in photoactivated anticancer chemotherapy.
Other diazo compounds: Employed in various synthetic transformations, including cycloadditions and insertions.
Properties
CAS No. |
26137-57-5 |
|---|---|
Molecular Formula |
N6OP+ |
Molecular Weight |
131.01 g/mol |
IUPAC Name |
diazido(oxo)phosphanium |
InChI |
InChI=1S/N6OP/c1-3-5-8(7)6-4-2/q+1 |
InChI Key |
KCSHUEJBNMZTJS-UHFFFAOYSA-N |
Canonical SMILES |
[N-]=[N+]=N[P+](=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






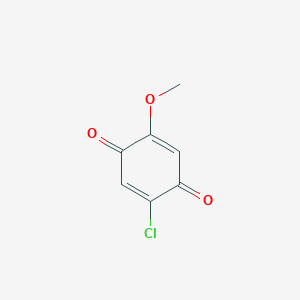

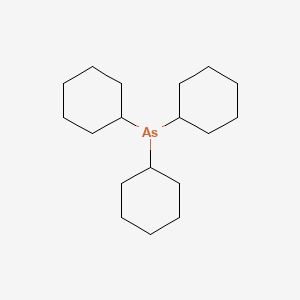
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
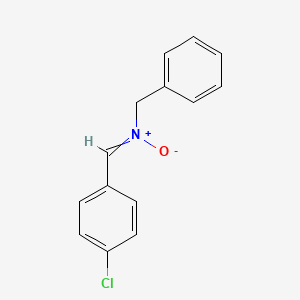
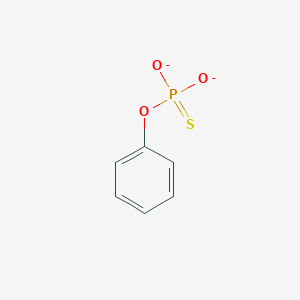

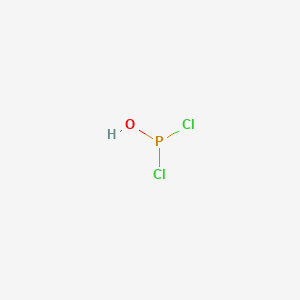
![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)
